
NS8593 hydrochloride
Overview
Description
NS8593 hydrochloride (N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride) is a small-molecule inhibitor with dual pharmacological activity:
- Primary Target: Selective negative gating modulator of small-conductance Ca²⁺-activated K⁺ channels (SK1–3 or KCa2.1–2.3). It reversibly inhibits SK3-mediated currents with a dissociation constant (Kd) of 77 nM and suppresses SK1–3 subtypes with Kd values of 0.42, 0.60, and 0.73 μM, respectively, at 0.5 μM Ca²⁺ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NS 8593 hydrochloride involves the preparation of N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-1H-benzimidazol-2-amine, followed by its conversion to the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for NS 8593 hydrochloride are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
NS 8593 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving NS 8593 hydrochloride include organic solvents, acids, bases, and catalysts. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and reaction time being critical parameters .
Major Products
The major products formed from the reactions of NS 8593 hydrochloride depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
NS 8593 hydrochloride has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a tool compound to study the function and regulation of small conductance calcium-activated potassium channels
Biology: Employed in research to understand the role of SK channels in various physiological processes, such as neuronal excitability and signal transduction
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders, such as epilepsy and Parkinson’s disease, by modulating SK channel activity
Industry: Utilized in the development of new pharmacological agents targeting SK channels for various therapeutic indications
Mechanism of Action
NS 8593 hydrochloride exerts its effects by selectively inhibiting small conductance calcium-activated potassium channels. It binds to the SK channels and reduces their calcium sensitivity, thereby decreasing the afterhyperpolarization current in neurons. This modulation of SK channel activity affects neuronal excitability and firing patterns, which can have therapeutic implications for neurological disorders .
Comparison with Similar Compounds
Chemical Properties :
- CAS No.: 875755-24-1
- Molecular Formula : C₁₇H₁₈ClN₃
- Molecular Weight : 299.80 g/mol
- Purity : ≥98% (HPLC) .
Mechanism of Action :
- For SK channels, NS8593 binds to residues in the inner vestibule (Ser507 and Ala532 in KCa2.3), interacting with gating structures near the selectivity filter and S6 segment .
- For TRPM7, it reduces channel currents by binding to a site distinct from agonists like naltriben .
Table 1: Pharmacological Profile of NS8593 vs. SK Channel Modulators
Table 2: NS8593 vs. TRPM7 Inhibitors
Key Findings from Comparative Studies
Selectivity for SK Channels :
- NS8593 exhibits high specificity for SK1–3 over IKCa3.1, unlike RA-2, which inhibits all KCa channels .
- Mutagenesis studies confirm that NS8593’s SK inhibition relies on pore residues (Ser507/Ala532), whereas positive modulators like 1-EBIO act via calmodulin interaction in the C-terminus .
Dual Targeting of SK and TRPM7 :
- Unlike VER155008 (TRPM7-specific), NS8593 uniquely inhibits both SK and TRPM7 channels, making it a versatile tool for studying Ca²⁺/Mg²⁺-dependent pathways .
Contrasts with A2764 dihydrochloride (TRESK inhibitor), which modulates nociception but lacks cardiac effects .
TRPM7 Inhibition in Cancer: NS8593 reduces Mg²⁺ uptake in colon cancer cells, similar to TRPM7 knockout effects, but with faster reversibility than siRNA silencing .
Limitations and Unique Features
- Inter-Atrial Heterogeneity : NS8593’s divergent effects on left vs. right atrial conduction velocity limit its utility in persistent AF treatment .
Biological Activity
NS8593 hydrochloride, a small-molecule inhibitor of small-conductance calcium-activated potassium (SK) channels, has garnered attention for its potential therapeutic applications, particularly in the context of cardiac arrhythmias and cancer. This article delves into the biological activity of NS8593, highlighting its mechanisms, effects on various cell types, and implications for disease treatment.
NS8593 is chemically characterized as (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine hydrochloride. It exhibits high purity (>98% HPLC) and is known to reversibly inhibit SK channel-mediated currents in both human and rat tissues. The compound specifically targets SK1, SK2, and SK3 subtypes in a calcium-dependent manner, with dissociation constants (Kd) reported at 0.42 μM, 0.60 μM, and 0.73 μM respectively at a calcium concentration of 0.5 μM .
Antiarrhythmic Effects
Research indicates that NS8593 has significant antiarrhythmic properties. In studies involving atrial myocytes, NS8593 effectively inhibited sodium-mediated parameters associated with atrial fibrillation (AF). Specifically, it caused:
- Prolongation of Effective Refractory Period (ERP) : At concentrations of 3–10 μM, NS8593 selectively prolonged ERP in atrial tissues while having minimal effects on ventricular tissues .
- Depression of Atrial Excitability : The compound demonstrated a potent rate-dependent depression of excitability in atrial cells but not in ventricular cells .
The electrophysiological effects were characterized by a shift in steady-state inactivation to negative potentials in atrial myocytes without affecting ventricular myocytes .
Case Study: Atrial Fibrillation Models
In an experimental model using acetylcholine to induce AF, NS8593 was able to prevent the induction of AF in all tested preparations. This suggests its potential utility as an antiarrhythmic agent targeting atrial-selective pathways .
Effects on Breast Cancer Cells
NS8593 has also been investigated for its effects on breast cancer cell lines, particularly MDA-MB-231 cells. Studies have shown that this compound can inhibit cell growth and metastasis, indicating a potential role in cancer therapy . The mechanisms behind this activity may involve modulation of ion channel activity that influences cellular proliferation and survival pathways.
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the primary molecular targets of NS8593 hydrochloride in electrophysiological studies, and how are they characterized?
this compound is a dual-target inhibitor with high selectivity for:
- Small-conductance Ca²⁺-activated K⁺ (SK) channels : Reversibly inhibits SK3-mediated currents (Kd = 77 nM) and modulates SK1-3 isoforms. Inhibition is calcium-dependent, with reduced efficacy at elevated intracellular Ca²⁺ concentrations .
- TRPM7 channels : Inhibits TRPM7 currents with an IC₅₀ of 1.6 µM, dependent on intracellular Mg²⁺ levels . Methodological Note : Prepare stock solutions in DMSO and dilute to working concentrations in experimental buffers to ensure solubility and stability .
Q. What experimental protocols are recommended for assessing NS8593’s inhibition of SK channels?
- Voltage-clamp electrophysiology : Use HEK293 cells expressing SK3 or native SK channels. Measure current inhibition at varying Ca²⁺ concentrations (e.g., 0.1–10 µM) to assess calcium-dependent efficacy .
- Calcium sensitivity assays : Apply NS8593 (1–30 µM) intracellularly and fit data to the Hill equation to calculate EC₅₀ shifts. For example, 10 µM NS8593 increases the EC₅₀ of SK3 from 0.28 µM (control) to 1.80 µM . Critical Parameter : Maintain consistent intracellular Mg²⁺ levels (e.g., 300 µM) to avoid confounding effects on TRPM7 inhibition .
Advanced Research Questions
Q. How does intracellular Ca²⁺ concentration influence the inhibitory efficacy of NS8593 on SK channels, and how can this be modeled?
NS8593 acts as a negative gating modulator , with inhibition inversely correlated to intracellular Ca²⁺. Key findings:
- At 0.1 µM Ca²⁺, 1 µM NS8593 achieves >80% inhibition of SK3.
- At 10 µM Ca²⁺ (saturating SK channel activity), inhibition drops to ~20% . Modeling Approach : Use the Hill equation to quantify shifts in Ca²⁺ sensitivity (e.g., EC₅₀ increases from 0.28 µM to 2.04 µM with 30 µM NS8593) .
Q. What mechanisms underlie NS8593’s dual inhibition of SK and TRPM7 channels, and how can cross-talk be minimized in experiments?
- SK Channels : Binds to the inner pore vestibule, altering gating kinetics in a Ca²⁺-dependent manner .
- TRPM7 Channels : Directly blocks the pore, with inhibition potentiated by low intracellular Mg²⁺ (IC₅₀ = 1.6 µM) . Mitigation Strategy :
- For SK-specific studies: Use Mg²⁺-free intracellular solutions to avoid TRPM7 activation.
- For TRPM7 studies: Employ SK-null cell lines or co-apply apamin (SK-specific blocker) .
Q. How can contradictory findings on NS8593’s antiarrhythmic effects in atrial fibrillation models be resolved?
Discrepancies arise from off-target effects:
- SK channel inhibition : Prolongs atrial effective refractory period (AERP) in some models .
- Sodium current (INa) modulation : At higher concentrations (>10 µM), NS8593 inhibits INa, contributing to AERP prolongation independent of SK channels . Resolution : Use lower concentrations (1–5 µM) and validate results with SK-specific tools (e.g., apamin) to isolate SK-mediated effects .
Q. Methodological Tables
Table 1. Key Pharmacological Parameters of this compound
Target | IC₅₀/Kd | Calcium Dependency | Mg²⁺ Dependency | Reference |
---|---|---|---|---|
SK3 (KCa2.3) | Kd = 77 nM | Inverse correlation | None | |
TRPM7 | IC₅₀ = 1.6 µM | None | Enhanced at low Mg²⁺ |
Table 2. Optimized Experimental Conditions
Application | Recommended NS8593 Concentration | Critical Buffers/Additives |
---|---|---|
SK channel inhibition | 1–10 µM | 0.1–1 µM free Ca²⁺, 1 mM Mg²⁺ |
TRPM7 inhibition | 10–30 µM | Mg²⁺-free intracellular solution |
Dual-target studies | ≤5 µM | Co-application of apamin (100 nM) |
Properties
IUPAC Name |
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1H-benzimidazol-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3.ClH/c1-2-8-13-12(6-1)7-5-11-14(13)18-17-19-15-9-3-4-10-16(15)20-17;/h1-4,6,8-10,14H,5,7,11H2,(H2,18,19,20);1H/t14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEKCDTXUUPBNA-PFEQFJNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746658 | |
Record name | N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875755-24-1 | |
Record name | N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-benzimidazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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